A Comprehensive Technical Guide to the Physicochemical Properties of p-Menthan-8-ol
A Comprehensive Technical Guide to the Physicochemical Properties of p-Menthan-8-ol
Executive Summary
p-Menthan-8-ol, also known as dihydro-alpha-terpineol, is a saturated monocyclic terpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its physicochemical properties are fundamental to its formulation, efficacy, and safety in these applications. This guide provides an in-depth analysis of these properties, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into the structural characteristics, physical constants, and solubility parameters of p-menthan-8-ol, supported by experimental methodologies and authoritative data.
Chemical Identity and Structure
p-Menthan-8-ol is characterized by a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The hydroxyl group is located at position 8 (on the isopropyl group), rendering it a tertiary alcohol.
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IUPAC Name: 2-(4-methylcyclohexyl)propan-2-ol[2]
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Synonyms: Dihydro-alpha-terpineol, Dihydroterpineol, alpha,alpha,4-Trimethylcyclohexanemethanol[1][2]
Chemical Structure:
Summary of Physicochemical Properties
The following table provides a consolidated overview of the key physicochemical properties of p-menthan-8-ol. These values represent a consensus from multiple authoritative sources and are crucial for laboratory and industrial applications.
| Property | Value | Units | References |
| Appearance | Colorless liquid to solid | - | [5] |
| Melting Point | 32.0 - 36.0 | °C | [3][5] |
| Boiling Point | 205.0 - 212.0 | °C at 760 mmHg | [1][2][5][6] |
| Density | ~0.9 | g/cm³ | [1] |
| Vapor Pressure | ~0.039 | mmHg at 25 °C (estimated) | [5][6] |
| Water Solubility | ~278 | mg/L at 25 °C (estimated) | [5][6] |
| logP (o/w) | 2.58 - 3.22 | - | [1][5] |
| Refractive Index | 1.465 - 1.467 | at 20 °C | [5] |
| Flash Point | ~88 - 90 | °C | [1][5][6] |
Detailed Analysis of Physicochemical Properties
Melting and Boiling Points
The melting point of p-menthan-8-ol ranges from 32 to 36 °C, indicating that it can exist as a solid at or near room temperature.[3][5] Its relatively high boiling point, between 205 and 212 °C at atmospheric pressure, is characteristic of a C10 alcohol and is a critical parameter for its purification by distillation and its persistence in various formulations.[1][2][5][6]
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Causality: The presence of the hydroxyl group allows for hydrogen bonding between molecules, which requires more energy to overcome compared to non-polar molecules of similar molecular weight, resulting in a higher boiling point. The saturated cyclohexane ring contributes to a compact structure that can pack efficiently in the solid state.
Solubility Profile
The solubility of a compound is paramount in drug development for formulation and bioavailability. p-Menthan-8-ol is sparingly soluble in water, with an estimated solubility of around 278 mg/L at 25 °C.[5][6] However, it is soluble in alcohols and other organic solvents.[5][7]
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Expert Insight: The low aqueous solubility is attributed to the predominantly non-polar hydrocarbon structure (the C10 p-menthane skeleton). The single hydroxyl group is insufficient to overcome the hydrophobicity of the large alkyl frame. This property dictates its use in oil-based or emulsion formulations. The octanol-water partition coefficient (logP) values between 2.58 and 3.22 further confirm its lipophilic nature.[1][5]
Density and Vapor Pressure
With a density of approximately 0.9 g/cm³, p-menthan-8-ol is less dense than water.[1] Its vapor pressure is low, estimated at 0.039 mmHg at 25 °C, classifying it as a low-volatility compound.[5][6] This low volatility is advantageous in applications where long-lasting fragrance or therapeutic effect is desired.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a trustworthy and standard method for determining the aqueous solubility of p-menthan-8-ol, ensuring self-validation through equilibrium achievement and accurate quantification.
Principle: An excess amount of the compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC).
Step-by-Step Methodology:
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Preparation: Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).
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Addition of Compound: Add an excess amount of p-menthan-8-ol to a known volume of the buffer in a sealed, screw-cap flask. The excess should be visually apparent.
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Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time to reach equilibrium.
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Phase Separation: Allow the flask to stand undisturbed at the same temperature to allow the undissolved compound to settle.
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Sampling and Filtration: Carefully withdraw an aliquot of the clear, supernatant aqueous phase using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with aqueous and potentially low levels of organic solute) to remove any undissolved particles.
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Quantification: Analyze the filtrate using a validated gas chromatography (GC) method with a flame ionization detector (FID). A calibration curve prepared with known concentrations of p-menthan-8-ol in the same buffer must be used for accurate quantification.
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Validation: To ensure equilibrium was achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent.
Visualization of Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Spectral Data Insights
While a comprehensive spectral analysis is beyond the scope of this guide, key spectral information is available from various databases.
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NMR Spectroscopy: Both ¹H and ¹³C NMR data are available and are crucial for structural confirmation. For instance, ¹³C NMR data has been reported in the Journal of Organic Magnetic Resonance.[2]
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Mass Spectrometry: GC-MS data is available through the NIST Mass Spectrometry Data Center, which provides fragmentation patterns essential for identification.[2]
For researchers requiring detailed spectral data, it is recommended to consult specialized databases such as SpectraBase.[8]
Conclusion
The physicochemical properties of p-menthan-8-ol, particularly its melting point, boiling point, and solubility, are defining characteristics that govern its application and formulation. Its lipophilic nature and low volatility make it a valuable ingredient in products requiring sustained release and stability. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this versatile monoterpene alcohol.
References
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The Good Scents Company. (n.d.). alpha-dihydroterpineol p-menthan-8-ol. Retrieved from [Link]
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Slideshare. (n.d.). Chemistry of α-Terpineol. Retrieved from [Link]
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LookChem. (n.d.). p-MENTHAN-8-OL. Retrieved from [Link]
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American Chemical Society. (2017, December 26). α-Terpineol. Retrieved from [Link]
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ScenTree. (n.d.). Alpha-Terpineol (CAS N° 98-55-5). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-MENTHAN-8-OL. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). dihydroterpineol p-menthan-8-ol. Retrieved from [Link]
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NMPPDB. (n.d.). P-Menthan-8-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alpha-Terpineol. PubChem Compound Database. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of «alpha»-Terpineol (CAS 98-55-5). Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound p-Menth-8-en-3-ol (FDB014911). Retrieved from [Link]
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Wikipedia. (n.d.). p-Menthane-3,8-diol. Retrieved from [Link]
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NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). (E)-p-MENTHAN-8-OL. Retrieved from [Link]
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